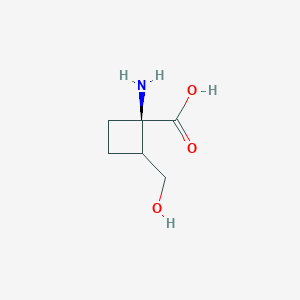
(1R,2R)-1-Amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is a chiral cyclobutane derivative with significant interest in organic and medicinal chemistry. This compound features a unique cyclobutane ring structure with an amino group and a hydroxymethyl group attached, making it a versatile building block for various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid typically involves the enantioselective construction of the cyclobutane ring followed by functional group modifications. One common method includes the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For example, starting from a suitable cyclobutene derivative, the amino and hydroxymethyl groups can be introduced through a series of reactions involving protection and deprotection steps, as well as selective functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates and products .
Major Products Formed
Major products formed from these reactions include various derivatives such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutane derivatives with different functional groups, such as (1R,2S)-2-aminocyclobutane-1-carboxylic acid and (1R,2S)-2-(methoxycarbonyl)cyclohexanecarboxylic acid .
Uniqueness
What sets (1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid apart is its combination of an amino group and a hydroxymethyl group on a cyclobutane ring, providing unique reactivity and versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1R)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4?,6-/m1/s1 |
InChI Key |
CXBOBABAALGALT-BAFYGKSASA-N |
Isomeric SMILES |
C1C[C@@](C1CO)(C(=O)O)N |
Canonical SMILES |
C1CC(C1CO)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















